N-[1-[(butylamino)carbonyl]-2-(2-furyl)vinyl]-2-methoxybenzamide
Overview
Description
N-[1-[(butylamino)carbonyl]-2-(2-furyl)vinyl]-2-methoxybenzamide, also known as AG-1478, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR), which is a transmembrane receptor that plays a key role in cell growth, differentiation, and survival.
Mechanism of Action
N-[1-[(butylamino)carbonyl]-2-(2-furyl)vinyl]-2-methoxybenzamide works by binding to the ATP-binding site of the EGFR tyrosine kinase domain, which prevents the receptor from being activated by its ligands. This inhibition of EGFR activity leads to a decrease in downstream signaling pathways, which ultimately results in the suppression of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of cell cycle progression. Additionally, this compound has been shown to have anti-inflammatory and anti-angiogenic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[1-[(butylamino)carbonyl]-2-(2-furyl)vinyl]-2-methoxybenzamide in lab experiments is its high selectivity for EGFR, which allows for specific targeting of this receptor. Additionally, this compound has been shown to have low toxicity in vitro and in vivo. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to maintain effective concentrations over extended periods of time.
Future Directions
There are a number of potential future directions for research on N-[1-[(butylamino)carbonyl]-2-(2-furyl)vinyl]-2-methoxybenzamide. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of this compound. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications in the treatment of various diseases. Finally, the development of novel drug delivery systems may help to overcome the limitations of this compound and other EGFR inhibitors in clinical settings.
Scientific Research Applications
N-[1-[(butylamino)carbonyl]-2-(2-furyl)vinyl]-2-methoxybenzamide has been widely used in scientific research to study the role of EGFR in various cellular processes. For example, this compound has been used to investigate the effects of EGFR inhibition on cancer cell growth and survival. Additionally, this compound has been used to study the role of EGFR in the development of various diseases, including Alzheimer's disease and cardiovascular disease.
properties
IUPAC Name |
N-[(Z)-3-(butylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-3-4-11-20-19(23)16(13-14-8-7-12-25-14)21-18(22)15-9-5-6-10-17(15)24-2/h5-10,12-13H,3-4,11H2,1-2H3,(H,20,23)(H,21,22)/b16-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFKASFGWQOLNM-SSZFMOIBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=CC=C2OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)/C(=C/C1=CC=CO1)/NC(=O)C2=CC=CC=C2OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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